Cladospolide A vs. B: Root Growth Modulation
In the lettuce seedling (Lactuca sativa) root growth assay, cladospolide A and cladospolide B—geometric isomers differing only in the C-2 double bond configuration (E vs. Z)—exhibit functionally opposite effects. At identical test concentrations, cladospolide A produces root growth inhibition while cladospolide B produces root growth promotion [1]. The saturated hydrogenation products of both compounds show no biological activity, confirming that the unsaturated lactone ring and specific olefin geometry are essential determinants of phytomodulatory function [2].
| Evidence Dimension | Root growth modulation (functional effect) |
|---|---|
| Target Compound Data | Root growth inhibition (weak) |
| Comparator Or Baseline | Cladospolide B: Root growth promotion |
| Quantified Difference | Opposite functional direction (inhibitory vs. promotional) |
| Conditions | Lactuca sativa (lettuce) seedling assay; concentration-dependent effect observed; specific concentration not reported in abstract but patent cites same test system |
Why This Matters
This stereochemistry-dependent functional inversion means cladospolide B cannot substitute for cladospolide A in any application requiring root growth inhibition or studying inhibitory phytomodulatory mechanisms.
- [1] Hirota, A.; Sakai, H.; Isogai, A. New Plant Growth Regulators, Cladospolide A and B, Macrolides Produced by Cladosporium cladosporioides. Agric. Biol. Chem. 1985, 49 (3), 731-735. View Source
- [2] US Patent 5,217,990. Use of macrolactones as anti-allergics. Justia Patents, 1993. View Source
